Hydroxychloroquine sulfate

概要

説明

Hydroxychloroquine sulfate is a white or practically white, crystalline powder . It is a medication used to prevent or treat malaria, a disease caused by parasites that enter the body through the bite of a mosquito . It is also used to treat discoid lupus erythematosus (DLE) or systemic lupus erythematosus (SLE or lupus) .

Synthesis Analysis

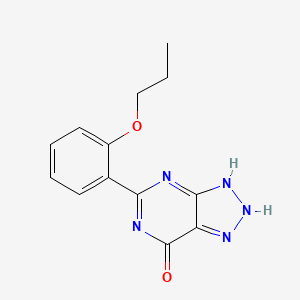

A quality by design-based stability indicating HPLC method has been developed for hydroxychloroquine sulfate impurities . The optimized HPLC method can detect and quantify the hydroxychloroquine sulfate and related organic impurities in pharmaceutical solid oral dosage forms . A high-yielding continuous synthesis of the antimalarial drug hydroxychloroquine has been reported .Molecular Structure Analysis

Hydroxychloroquine is a quinoline medicine . Topological indices based on ev-degree and ve-degree for the Hydroxyethyl Starch and Hydroxychloroquine (HCQ-HEC) bioconjugate molecular structure have been computed .Chemical Reactions Analysis

Hydroxychloroquine sulfate interferes with lysosomal activity and autophagy, disrupts membrane stability, and alters signaling pathways and transcriptional activity .Physical And Chemical Properties Analysis

Hydroxychloroquine sulfate is a white or practically white, crystalline powder, freely soluble in water; practically insoluble in alcohol, chloroform, and in ether .科学的研究の応用

Malaria Treatment

Hydroxychloroquine sulfate was originally developed to combat malaria. It has a track record of success in preventing and treating this mosquito-borne infectious disease .

Autoimmune Diseases

The applications of Hydroxychloroquine sulfate have extended beyond malaria, finding utility in the management of autoimmune diseases like rheumatoid arthritis and lupus . The drug’s mechanism involves interfering with the function of parasites and modifying the body’s immune response, making it effective in diverse medical scenarios .

COVID-19 Treatment

As the COVID-19 pandemic emerged, Hydroxychloroquine sulfate captured global attention as a potential treatment for the novel coronavirus. Early studies suggested its antiviral properties might inhibit the virus’s replication . However, as more rigorous clinical trials were conducted, the initial optimism waned .

Dermatological Applications

Beyond its established role in malaria and autoimmune diseases, Hydroxychloroquine sulfate has shown promise in other medical realms. Some studies demonstrate its potential for dealing with specific dermatological conditions, such as cutaneous lupus erythematosus .

Diabetes Management

Ongoing research is exploring its role in managing conditions like diabetes, with some evidence suggesting a positive effect on glucose metabolism .

Immune System Modulation

Hydroxychloroquine sulfate’s effectiveness in treating autoimmune disorders lies in its ability to modify the immune system. In conditions like rheumatoid arthritis and lupus, where the immune system mistakenly attacks the body’s tissues, Hydroxychloroquine controls this hyperactive response .

作用機序

Target of Action

Hydroxychloroquine sulfate (HCQ) is an antimalarial medication that also exhibits immunomodulatory properties, making it effective for treating autoimmune diseases like rheumatoid arthritis and lupus erythematosus . The primary targets of HCQ are believed to be autophagy-related proteins such as ribosyldihydronicotinamide dehydrogenase (NQO2) and transport protein Sec23A (SEC23A). It also regulates the expression of galectin-8 (LGALS8), mitogen-activated protein kinase 8 (MAPK8), and others .

Mode of Action

HCQ functions by modulating the immune system and exhibiting anti-inflammatory properties . It inhibits certain enzymes and processes within immune cells, suppressing excessive immune responses . HCQ, like chloroquine, is a weak base and may exert its effect by concentrating in the acid vesicles of the parasite and by inhibiting polymerization of heme . It can also inhibit certain enzymes by its interaction with DNA .

Biochemical Pathways

HCQ affects several biochemical pathways. It is known to alkalinize lysosomes and endosomes, downregulate C-X-C chemokine receptor type 4 (CXCR4) expression, inhibit high-mobility group box 1 protein (HMGB1), alter intracellular calcium, and prevent thrombus formation . It also interferes with the assembly of endosomal NADPH oxidase (NOX2), which is involved in many inflammatory and prothrombotic signaling pathways .

Pharmacokinetics

Following a single 200 mg oral dose of HCQ to healthy males, the mean peak blood concentration of HCQ was 129.6 ng/mL, reached in 3.26 hours with a half-life of 537 hours (22.4 days) . This indicates that HCQ has a long half-life and can stay in the body for an extended period.

Result of Action

HCQ’s action results in the reduction of swelling (inflammation), pain, and stiffness of joints, and can improve or clear up some rashes . It also has the ability to raise the endosomal pH, disrupting a key step in viral replication . This pH change interferes with the formation of the surface receptor that SARS-CoV-2 binds to when infecting human cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of HCQ. For instance, genetic polymorphisms of CYP liver enzymes can cause variations in the drug’s effects . Additionally, HCQ has been identified as an emerging pollutant in the environment due to improper waste treatment and lack of proper legislation .

Safety and Hazards

Hydroxychloroquine can cause dangerous effects on your heart, especially if you also use certain other medicines including the antibiotic azithromycin (Z-Pak) . Taking hydroxychloroquine long-term or at high doses may cause irreversible damage to the retina of your eye that could progress to permanent vision problems .

将来の方向性

Hydroxychloroquine is an important therapeutic option for several autoimmune diseases, especially systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) . Research is also underway to investigate the efficacy of hydroxychloroquine in primary membranous nephropathy, Alport’s syndrome, systemic vasculitis, anti-GBM disease, acute kidney injury, and for cardiovascular risk reduction in chronic kidney disease .

特性

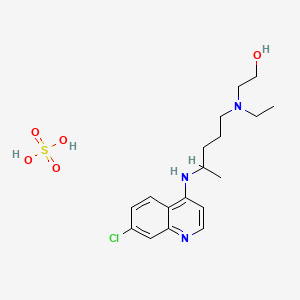

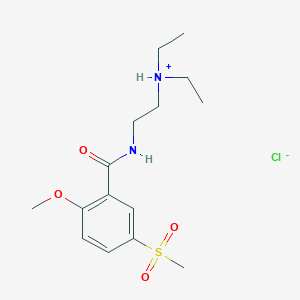

IUPAC Name |

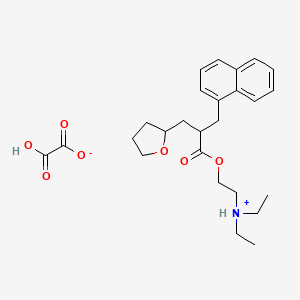

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIVZZPXRZKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-42-3 (Parent) | |

| Record name | Hydroxychloroquine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047811 | |

| Record name | Hydroxychloroquine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxychloroquine sulfate | |

CAS RN |

747-36-4 | |

| Record name | Hydroxychloroquine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxychloroquine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxychloroquine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxychloroquine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2869CNVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate](/img/structure/B7790774.png)